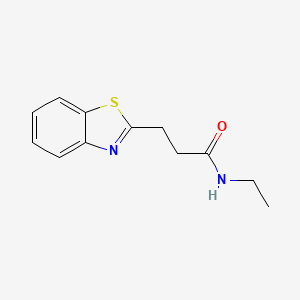
3-phenyl-N-pyridin-2-ylimidazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-phenyl-N-pyridin-2-ylimidazole-4-carboxamide, also known as PHCCC, is a chemical compound that belongs to the imidazole class of compounds. It is a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4). This means that it enhances the activity of mGluR4, which is involved in the regulation of neurotransmitter release in the brain. PHCCC has been studied extensively for its potential applications in the treatment of various neurological disorders.
Wirkmechanismus
3-phenyl-N-pyridin-2-ylimidazole-4-carboxamide enhances the activity of mGluR4 by binding to a specific site on the receptor, known as the allosteric modulatory site. This results in an increase in the activity of mGluR4, which in turn leads to the modulation of neurotransmitter release in the brain. The exact mechanism of action of this compound is still being studied, but it is believed to involve the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It enhances the activity of mGluR4, which is involved in the regulation of neurotransmitter release in the brain. This can lead to an increase in the release of certain neurotransmitters, such as glutamate, which is involved in the regulation of synaptic plasticity and learning and memory. This compound has also been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
3-phenyl-N-pyridin-2-ylimidazole-4-carboxamide has a number of advantages for lab experiments. It is a selective positive allosteric modulator of mGluR4, which means that it can be used to study the role of this receptor in various neurological disorders. This compound has also been shown to have a high degree of potency and selectivity, which makes it a useful tool for studying the pharmacology of mGluR4. However, one limitation of this compound is that it is not very soluble in water, which can make it difficult to work with in certain experimental setups.
Zukünftige Richtungen
There are a number of future directions for the study of 3-phenyl-N-pyridin-2-ylimidazole-4-carboxamide. One area of research is the development of novel therapies for neurological disorders based on the modulation of mGluR4 activity. Another area of research is the investigation of the molecular mechanisms underlying the effects of this compound on mGluR4 signaling. Additionally, the development of more potent and selective positive allosteric modulators of mGluR4 may lead to the discovery of new therapeutic targets for neurological disorders.
Synthesemethoden
The synthesis of 3-phenyl-N-pyridin-2-ylimidazole-4-carboxamide involves a multistep process. The first step is the preparation of 2-bromo-5-chloropyridine, which is then reacted with 2-amino-5-phenyl-1H-imidazole-4-carboxamide to yield this compound. The synthesis of this compound has been optimized to increase the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
3-phenyl-N-pyridin-2-ylimidazole-4-carboxamide has been extensively studied for its potential applications in the treatment of various neurological disorders, including Parkinson's disease, epilepsy, and depression. It has been shown to enhance the activity of mGluR4, which is involved in the regulation of neurotransmitter release in the brain. This makes this compound a promising candidate for the development of novel therapies for these disorders.
Eigenschaften
IUPAC Name |
3-phenyl-N-pyridin-2-ylimidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c20-15(18-14-8-4-5-9-17-14)13-10-16-11-19(13)12-6-2-1-3-7-12/h1-11H,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCECGHOXLPFSMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC=C2C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl (E)-3-[4-(furan-2-carbonylamino)phenyl]prop-2-enoate](/img/structure/B7454380.png)
![2-pyridin-2-yl-N-[3-(trifluoromethyl)phenyl]-3H-benzimidazole-5-sulfonamide](/img/structure/B7454382.png)
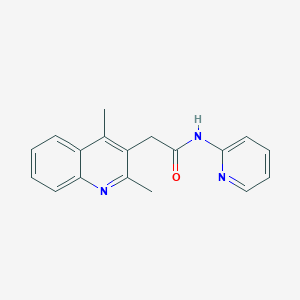
![N-[3-(morpholine-4-carbonyl)phenyl]acetamide](/img/structure/B7454399.png)
![5-(1,3-Benzodioxol-5-yl)-5-methyl-3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B7454405.png)
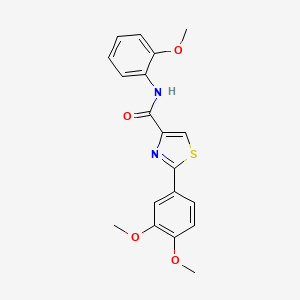
![3-phenyl-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7454420.png)
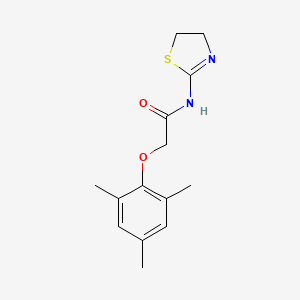
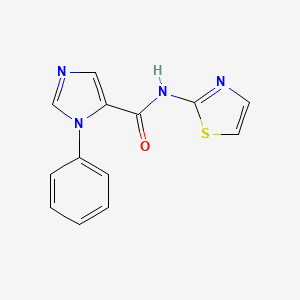
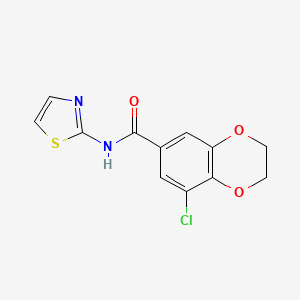
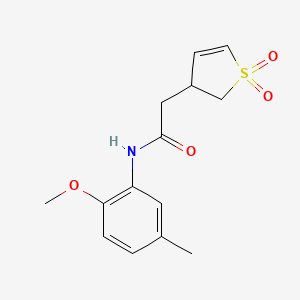
![N-[2-[4-(2-methyl-1,3-thiazol-4-yl)anilino]-2-oxoethyl]-4-(2-oxopyrrolidin-1-yl)benzamide](/img/structure/B7454467.png)
